molecular formula C30H42O8 B2735001 12-O-Tigloylphorbol-13-(2-methylbutyrate) CAS No. 250268-57-6

12-O-Tigloylphorbol-13-(2-methylbutyrate)

Cat. No.: B2735001
CAS No.: 250268-57-6
M. Wt: 530.658
InChI Key: AKFIXMYXISUTAF-CKNBLZQJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-O-Tigloylphorbol-13-(2-methylbutyrate) typically involves the esterification of phorbol with tiglic acid and 2-methylbutyric acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of ester bonds. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of 12-O-Tigloylphorbol-13-(2-methylbutyrate) often involves extraction from the seeds of Croton tiglium followed by purification using chromatographic techniques. The large-scale synthesis may also employ biotechnological methods, such as microbial fermentation, to produce the compound in a more sustainable and cost-effective manner .

Chemical Reactions Analysis

Types of Reactions: 12-O-Tigloylphorbol-13-(2-methylbutyrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phorbol ester derivatives, each with unique biological activities. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

12-O-Tigloylphorbol-13-(2-methylbutyrate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-O-Tigloylphorbol-13-(2-methylbutyrate) involves the activation of protein kinase C (PKC), a family of enzymes that play crucial roles in regulating cell growth, differentiation, and apoptosis. By binding to and activating PKC, the compound can modulate various signaling pathways, leading to its diverse biological effects. The molecular targets include various isoforms of PKC and other downstream signaling molecules .

Comparison with Similar Compounds

  • 12-O-Acetylphorbol-13-(2-methylbutyrate)
  • 12-O-Isobutyrylphorbol-13-decanoate
  • Phorbol-12,13,20-triacetate

Comparison: 12-O-Tigloylphorbol-13-(2-methylbutyrate) is unique due to its specific ester groups, which confer distinct biological activities compared to other phorbol esters. For example, 12-O-Acetylphorbol-13-(2-methylbutyrate) has different ester groups that may result in varying degrees of PKC activation and biological effects. The structural differences among these compounds lead to variations in their pharmacological profiles and potential therapeutic applications .

Properties

IUPAC Name

[(1S,6R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(Z)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O8/c1-9-15(3)25(33)37-24-18(6)29(36)20(22-27(7,8)30(22,24)38-26(34)16(4)10-2)12-19(14-31)13-28(35)21(29)11-17(5)23(28)32/h9,11-12,16,18,20-22,24,31,35-36H,10,13-14H2,1-8H3/b15-9-/t16?,18-,20?,21?,22?,24-,28-,29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFIXMYXISUTAF-XGISRZLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)O[C@@]12[C@@H]([C@H]([C@]3(C(C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)/C(=C\C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250268-57-6
Record name 12-O-Tigloylphorbol-13-(2-methylbutyrate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250268576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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